Benzyltrimethylammonium tribromide synthesis and characterization
Benzyltrimethylammonium tribromide synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Benzyltrimethylammonium (B79724) Tribromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of benzyltrimethylammonium tribromide (BTMABr3), a versatile and efficient brominating and oxidizing agent. Its solid, stable nature makes it a safer and more convenient alternative to liquid bromine in various organic synthesis applications.
Physicochemical Properties
Benzyltrimethylammonium tribromide is an orange to dark yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Benzyltrimethylammonium Tribromide
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆NBr₃ | [1] |
| Molecular Weight | 389.96 g/mol | [1] |
| Melting Point | 99-105 °C | [1][2] |
| Appearance | Orange to dark yellow crystalline powder | [1] |
| CAS Number | 111865-47-5 | [1][2] |
| Solubility | Soluble in DMSO and Methanol (slightly) | [2] |
Synthesis of Benzyltrimethylammonium Tribromide
Several methods for the synthesis of benzyltrimethylammonium tribromide have been reported. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction.
Synthesis from Benzyltrimethylammonium Chloride, Sodium Bromate (B103136), and Hydrobromic Acid
This method provides a good yield of BTMABr3.[2][3][4]
Experimental Protocol:
-
Dissolve benzyltrimethylammonium chloride (60 mmol) and sodium bromate (30 mmol) in 100 ml of water.[3]
-
With stirring at room temperature, add 47% hydrobromic acid (180 mmol).[3]
-
A solid will precipitate. Extract the product with dichloromethane (B109758) (4 x 50 ml).[3]
-
Dry the combined organic layers with magnesium sulfate (B86663) and evaporate the solvent in vacuo.[3]
-
Recrystallize the residue from a dichloromethane-ether mixture (10:1) to obtain orange crystals of benzyltrimethylammonium tribromide.[3]
Synthesis from Benzyltrimethylammonium Chloride and Bromine
This is another effective method for preparing BTMABr3.[3]
Experimental Protocol:
-
Dissolve benzyltrimethylammonium chloride in dichloromethane.
-
Add a stoichiometric amount of bromine to the solution.
-
Stir the reaction mixture at room temperature.
-
The product will precipitate out of the solution.
-
Isolate the product by filtration, wash with a suitable solvent (e.g., ether), and dry under vacuum.
Solvent-Free Synthesis using Potassium Permanganate (B83412)
A greener, solvent-free approach involves the oxidation of benzyltrimethylammonium bromide.[5]
Experimental Protocol:
-
In a mortar, mix benzyltrimethylammonium bromide (1 mmol), potassium bromide (2 mmol), and potassium permanganate (0.2 mmol) with 0.75 ml of 4 N sulfuric acid.[5]
-
Add a small amount of silica (B1680970) to keep the mixture dry.[5]
-
Grind the mixture for approximately 5 minutes. The formation of an orange-yellow product indicates the formation of the tribromide.[5]
-
Extract the product with ethyl acetate (B1210297) (5 ml) and concentrate under reduced pressure to obtain the pure product.[5]
The synthesis workflow for the most common method is depicted below.
Caption: Synthesis workflow for benzyltrimethylammonium tribromide.
Characterization of Benzyltrimethylammonium Tribromide
The synthesized benzyltrimethylammonium tribromide can be characterized using various analytical techniques to confirm its identity and purity.
Spectroscopic Characterization
Spectroscopic methods are essential for elucidating the structure of the compound.
Table 2: Spectroscopic Data for Benzyltrimethylammonium Tribromide
| Technique | Data | Reference |
| ¹H NMR | Spectral data available. | [6] |
| ¹³C NMR | Spectral data available. | [6] |
| FTIR (KBr Wafer) | Spectral data available. | [6] |
| ATR-IR | Spectral data available. | [6][7] |
| UV-Vis | Intense absorption peak at 279 nm (in acetonitrile), indicative of the tribromide anion. | [5] |
| Raman | Spectral data available. | [6] |
Experimental Protocols for Spectroscopic Analysis:
-
NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Record the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
FTIR Spectroscopy: Prepare a KBr pellet of the solid sample or use an ATR accessory. Record the spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., acetonitrile) and record the absorption spectrum using a UV-Vis spectrophotometer.
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the calculated values for the molecular formula C₁₀H₁₆NBr₃.
Table 3: Elemental Analysis Data for Benzyltrimethylammonium Tribromide
| Element | Calculated (%) | Found (%) | Reference |
| Carbon (C) | 30.80 | 30.69 | [3] |
| Hydrogen (H) | 4.14 | 4.11 | [3] |
| Nitrogen (N) | 3.59 | 3.76 | [3] |
| Bromine (Br) | 61.47 | 61.44 | [3] |
The logical relationship of the characterization methods is illustrated in the diagram below.
Caption: Logical flow of characterization methods.
Applications in Research and Development
Benzyltrimethylammonium tribromide is a valuable reagent in organic synthesis with several applications, including:
-
Brominating Agent: It is used for the bromination of various organic compounds, such as phenols, aromatic amines, aromatic ethers, acetanilides, and alkenes.[4][5]
-
Oxidizing Agent: It serves as a mild and selective oxidizing agent for the conversion of alcohols, ethers, and thioethers.[2][8]
-
Phase Transfer Catalyst: Its quaternary ammonium (B1175870) salt structure allows it to function as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases.[1][9]
-
Synthesis of Heterocyclic Compounds: It has been employed in the synthesis of 2-aminobenzothiazole (B30445) derivatives.[8][10]
This in-depth guide provides researchers, scientists, and drug development professionals with the essential information for the synthesis and characterization of benzyltrimethylammonium tribromide, enabling its effective utilization in various synthetic applications.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Benzyltrimethylammonium tribromide | 111865-47-5 [chemicalbook.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Benzyltrimethylammonium Tribromide [jstage.jst.go.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. Benzyltrimethylammonium Tribromide [Brominating Reagent] | C10H16Br3N | CID 2756663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chemimpex.com [chemimpex.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
